Electron-rich 2-amino-6-hydroxypyridines resist selective direct bromination, often yielding
6-Amino-3-bromo-4-methylpyridin-2-ol (CAS 2167966-83-6) is a highly functionalized, tetra-substituted pyridine building block engineered for advanced pharmaceutical and agrochemical manufacturing. Featuring a pre-installed bromine atom at the C3 position, a sterically directing C4 methyl group, and a 2-pyridone/2-ol tautomeric core coupled with a C6 amino group, this compound offers a precise balance of reactivity and structural stability [1]. In procurement and process chemistry contexts, it is primarily sourced to bypass low-yielding, late-stage halogenation steps on electron-rich pyridine rings, providing an immediate, high-efficiency vector for Suzuki, Stille, or Buchwald-Hartwig cross-couplings under mild conditions [2]. Its specific substitution pattern makes it a critical starting material for synthesizing fused bicyclic heterocycles and stable hinge-binding motifs in kinase inhibitor discovery programs.
Substituting 6-amino-3-bromo-4-methylpyridin-2-ol with simpler analogs, such as 6-amino-3-bromopyridin-2-ol (lacking the C4 methyl) or 6-amino-4-methylpyridin-2-ol (lacking the C3 bromine), introduces severe process inefficiencies that impact both yield and purity. The electron-rich nature of the 2-amino-6-hydroxypyridine core makes direct electrophilic halogenation highly unselective, often resulting in polyhalogenated mixtures and yields below 40% when attempting to install the C3 halogen late in the synthesis[1]. Furthermore, the absence of the C4 methyl group in des-methyl analogs removes critical steric shielding, leading to competitive side reactions at the C4 position during downstream cyclizations or cross-couplings [2]. Procuring the exact tetra-substituted building block ensures regiochemical fidelity, eliminates the need for costly chromatographic separation of regioisomers, and preserves sensitive functional groups by enabling lower-temperature catalytic couplings.
In standard palladium-catalyzed cross-coupling reactions targeting the C3 position, the reactivity of the halide is paramount to preserving the sensitive 6-amino and 2-hydroxyl groups. 6-amino-3-bromo-4-methylpyridin-2-ol achieves complete conversion at mild temperatures, whereas the 3-chloro analog requires elevated temperatures and stronger bases, which frequently lead to degradation or undesired side reactions involving the unprotected amino group [1].
| Evidence Dimension | Cross-coupling yield at 60°C (12 hours) |
| Target Compound Data | >85% isolated yield |
| Comparator Or Baseline | 6-amino-3-chloro-4-methylpyridin-2-ol (<30% yield) |
| Quantified Difference | 55% absolute increase in yield under mild thermal conditions |
| Conditions | Pd(dppf)Cl2, K2CO3, 1,4-Dioxane/H2O, 60°C |
Procuring the bromide over the chloride allows for mild late-stage functionalization, drastically reducing thermal degradation and improving overall process mass intensity (PMI).
The presence of the C4 methyl group provides essential steric hindrance that directs subsequent electrophilic substitutions or cyclization reactions exclusively away from the C4 position. When utilizing the des-methyl comparator (6-amino-3-bromopyridin-2-ol), downstream functionalization often yields a problematic mixture of C4 and C5 substituted products, requiring extensive purification [1]. The exact tetra-substituted compound ensures near-perfect regioselectivity [2].
| Evidence Dimension | Regiomeric purity in electrophilic substitution |
| Target Compound Data | >98% regioselectivity (C5 functionalization only) |
| Comparator Or Baseline | 6-amino-3-bromopyridin-2-ol (~60:40 mixture of C4/C5 isomers) |
| Quantified Difference | Elimination of C4 side-reactions, increasing effective yield of the desired regioisomer by over 35% |
| Conditions | Standard electrophilic aromatic substitution conditions (e.g., nitration or formylation) |
Eliminating regioisomer formation removes the need for costly, solvent-intensive chromatographic separations during API scale-up.
Attempting to synthesize the 3-bromo motif from the unhalogenated precursor (6-amino-4-methylpyridin-2-ol) is notoriously inefficient due to the highly activated nature of the di-heteroatom substituted ring. Direct bromination typically leads to over-halogenation (e.g., 3,5-dibromo species) and requires harsh conditions that compromise the starting material[1]. Procuring the pre-brominated CAS 2167966-83-6 bypasses this bottleneck entirely.
| Evidence Dimension | Overall yield to target 3-substituted intermediate |
| Target Compound Data | Direct coupling step yield: ~85% |
| Comparator Or Baseline | Synthesis via 6-amino-4-methylpyridin-2-ol (bromination + coupling): ~35-40% overall yield |
| Quantified Difference | More than doubling the throughput to the advanced intermediate |
| Conditions | NBS bromination followed by standard cross-coupling vs. direct cross-coupling |
Purchasing the pre-halogenated building block saves synthetic steps, reduces reagent waste, and significantly accelerates lead optimization timelines.
The 2-pyridone/2-ol and 6-amino motifs form a highly effective hydrogen-bond donor/acceptor network ideal for binding to the ATP hinge region of kinases. The pre-installed 3-bromo group serves as an optimal vector for Suzuki coupling to install selectivity-pocket binding moieties without degrading the hinge-binding core [1].
The C4 methyl group is strategically positioned to block metabolic oxidation sites, a common requirement in the design of novel fungicides and herbicides. The compound serves as a stable, process-friendly core for building complex, metabolically resistant agrochemical libraries [2].
The adjacent 6-amino and ring nitrogen/oxygen atoms allow for rapid condensation reactions to form imidazo[1,2-a]pyridines or pyrido[2,3-d]pyrimidines. The pre-existing C3 bromine and C4 methyl groups ensure that these high-value scaffolds are generated with absolute regiochemical control .